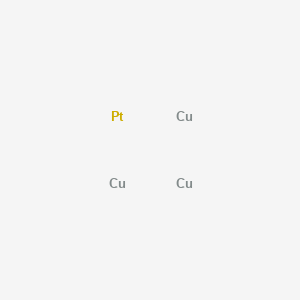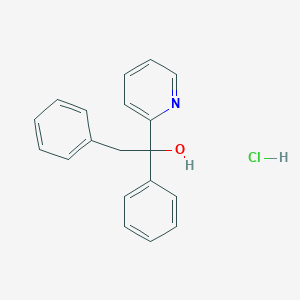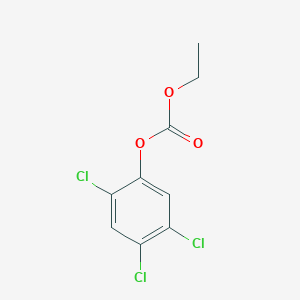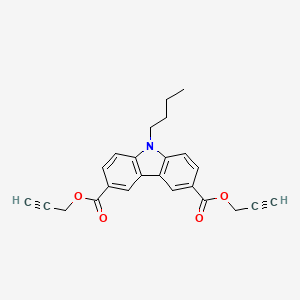![molecular formula C16H17NO B14715148 {4-[(Dimethylamino)methyl]phenyl}(phenyl)methanone CAS No. 13991-01-0](/img/structure/B14715148.png)
{4-[(Dimethylamino)methyl]phenyl}(phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{4-[(Dimethylamino)methyl]phenyl}(phenyl)methanone, also known as 4-(Dimethylamino)benzophenone, is an organic compound with the molecular formula C15H15NO. It is a derivative of benzophenone, where one of the phenyl groups is substituted with a dimethylamino group. This compound is known for its applications in various fields, including organic synthesis and photochemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(Dimethylamino)methyl]phenyl}(phenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses benzoyl chloride and 4-(dimethylamino)benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions to yield the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to achieve high-quality products .
Analyse Chemischer Reaktionen
Types of Reactions
{4-[(Dimethylamino)methyl]phenyl}(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzophenone derivatives.
Wissenschaftliche Forschungsanwendungen
{4-[(Dimethylamino)methyl]phenyl}(phenyl)methanone has several scientific research applications:
Chemistry: Used as a photoinitiator in polymerization reactions and as a reagent in organic synthesis.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a photosensitizer in photodynamic therapy.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
Wirkmechanismus
The mechanism of action of {4-[(Dimethylamino)methyl]phenyl}(phenyl)methanone involves its ability to absorb light and generate reactive species. In photochemical applications, the compound absorbs ultraviolet or visible light, leading to the formation of excited states. These excited states can then participate in various chemical reactions, such as initiating polymerization or generating singlet oxygen for photodynamic therapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzophenone: The parent compound without the dimethylamino substitution.
4,4’-Bis(dimethylamino)benzophenone: A similar compound with two dimethylamino groups.
4-(Dimethylamino)phenyl)(phenyl)methanol: The alcohol derivative of the compound.
Uniqueness
{4-[(Dimethylamino)methyl]phenyl}(phenyl)methanone is unique due to its specific substitution pattern, which imparts distinct photochemical properties. The presence of the dimethylamino group enhances its electron-donating ability, making it a more efficient photoinitiator compared to benzophenone. Additionally, its ability to undergo various chemical reactions makes it a versatile compound in synthetic chemistry .
Eigenschaften
CAS-Nummer |
13991-01-0 |
|---|---|
Molekularformel |
C16H17NO |
Molekulargewicht |
239.31 g/mol |
IUPAC-Name |
[4-[(dimethylamino)methyl]phenyl]-phenylmethanone |
InChI |
InChI=1S/C16H17NO/c1-17(2)12-13-8-10-15(11-9-13)16(18)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3 |
InChI-Schlüssel |
AWWMYIFREIUBNZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Amino-4-[(4-methylphenyl)amino]-5-nitrosopyrimidin-2(1h)-one](/img/structure/B14715075.png)






![4-[2-(Trifluoromethyl)phenyl]-1,2,5-oxadiazol-3-amine](/img/structure/B14715124.png)





